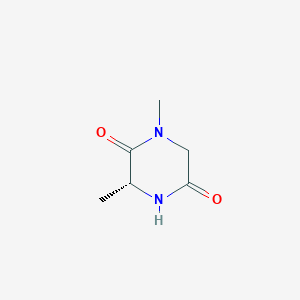
2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI) is a chiral compound with significant importance in various fields of chemistry and biology. This compound is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. The (3R) configuration indicates the specific spatial arrangement of the substituents around the chiral center, which can influence the compound’s reactivity and interactions with biological molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of N-methylglycine (sarcosine) with formaldehyde, followed by cyclization to form the piperazinedione ring. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired enantiomer in its pure form.
化学反応の分析
Types of Reactions
2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different chemical and biological properties.
科学的研究の応用
2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals, where its chiral properties can enhance the efficacy and selectivity of the final products.
作用機序
The mechanism by which 2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and modulating biological pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
類似化合物との比較
Similar Compounds
(3S)-1,3-dimethyl-2,5-piperazinedione: The enantiomer of 2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI), with different spatial arrangement of substituents.
1,4-dimethylpiperazine: A similar compound with methyl groups at different positions on the piperazine ring.
2,5-dimethylpiperazine: Another derivative with methyl groups at the 2 and 5 positions.
Uniqueness
The uniqueness of 2,5-Piperazinedione,1,3-dimethyl-,(R)-(9CI) lies in its specific chiral configuration, which can significantly influence its reactivity and interactions with biological molecules. This makes it a valuable compound in asymmetric synthesis and in the development of chiral drugs with specific therapeutic effects.
特性
分子式 |
C6H10N2O2 |
|---|---|
分子量 |
142.16 g/mol |
IUPAC名 |
(3R)-1,3-dimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C6H10N2O2/c1-4-6(10)8(2)3-5(9)7-4/h4H,3H2,1-2H3,(H,7,9)/t4-/m1/s1 |
InChIキー |
DKJXHTTVLDGGFA-SCSAIBSYSA-N |
異性体SMILES |
C[C@@H]1C(=O)N(CC(=O)N1)C |
正規SMILES |
CC1C(=O)N(CC(=O)N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


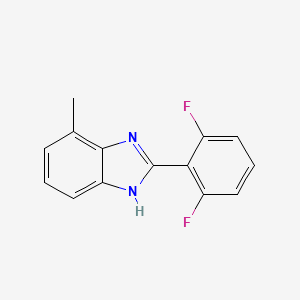
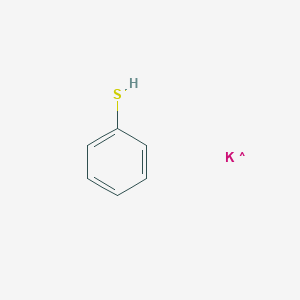
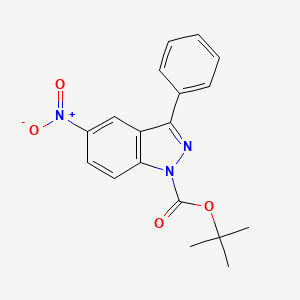
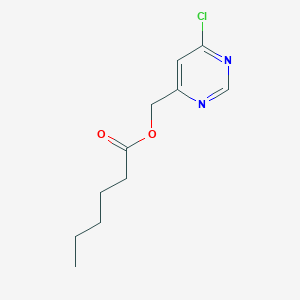
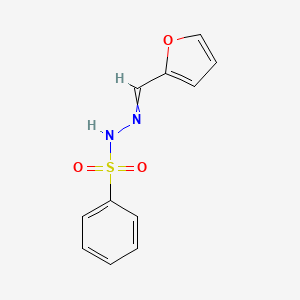
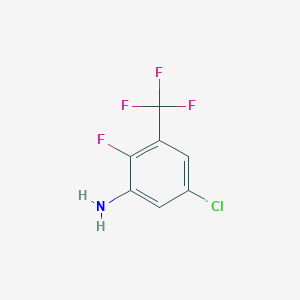
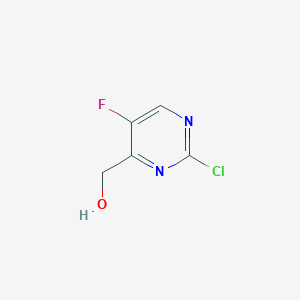

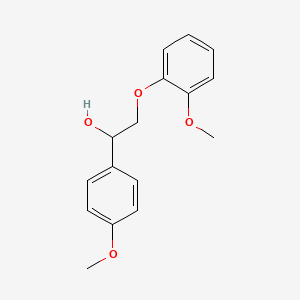
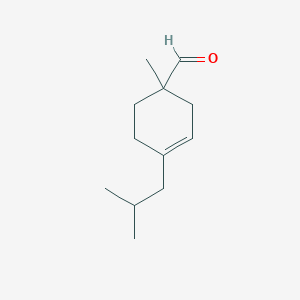
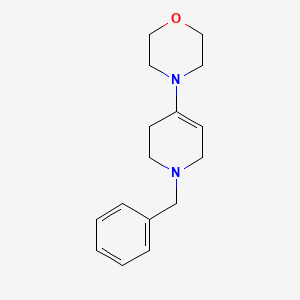
phosphanium bromide](/img/structure/B8471863.png)
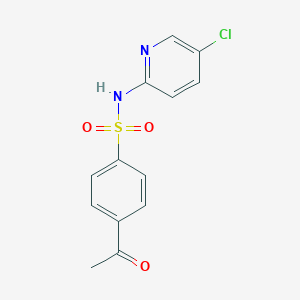
![2-Methyl-4-(pyrrolidin-1-yl)-1lambda~6~-naphtho[2,1-e][1,2]thiazine-1,1(2H)-dione](/img/structure/B8471881.png)
